

An In-depth Technical Guide to Methyl 2-hydroxy-5-nitrobenzoate

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Compound of Interest

Compound Name: **Methyl 2-hydroxy-5-nitrobenzoate**

Cat. No.: **B045954**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for **Methyl 2-hydroxy-5-nitrobenzoate**. The information is intended to support research and development activities where this compound is of interest.

Molecular Structure and Properties

Methyl 2-hydroxy-5-nitrobenzoate, also known as Methyl 5-nitrosalicylate, is an aromatic compound. Its structure consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a hydroxyl group (-OH) at position 2, and a nitro group (-NO₂) at position 5.

The molecular formula for this compound is C₈H₇NO₅.^{[1][2][3]} Its molecular weight is approximately 197.14 g/mol .^{[1][2][3]} The presence of both hydrogen bond donor (-OH) and acceptor groups (-NO₂, -OH, ester carbonyl) influences its chemical and physical properties, including its melting point and solubility.

The following table summarizes key quantitative data for **Methyl 2-hydroxy-5-nitrobenzoate**.

Property	Value	Citations
Molecular Formula	C ₈ H ₇ NO ₅	[1] [2] [3]
Molecular Weight	197.14 g/mol	[1] [2] [3]
CAS Number	17302-46-4	[1] [2] [4]
Appearance	White to pale cream or orange crystalline powder	[5] [6]
Melting Point	113-119 °C	[3] [5]
Topological Polar Surface Area	89.67 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	5	[1]
Rotatable Bonds	2	[1]
InChIKey	UUBFELFUKFJSRD-UHFFFAOYSA-N	[3] [6] [7]

Experimental Protocols

A common method for the synthesis of **Methyl 2-hydroxy-5-nitrobenzoate** is the nitration of Methyl Salicylate. The following is a representative protocol adapted from established procedures for the nitration of aromatic compounds.[\[8\]](#)[\[9\]](#)

2.1. Synthesis of **Methyl 2-hydroxy-5-nitrobenzoate** via Nitration of Methyl Salicylate

Materials:

- Methyl Salicylate
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice Bath

- Magnetic Stirrer and Stir Bar
- Dropping Funnel
- Standard Laboratory Glassware (e.g., round-bottom flask, beaker)
- Buchner Funnel and Filter Paper
- Deionized Water

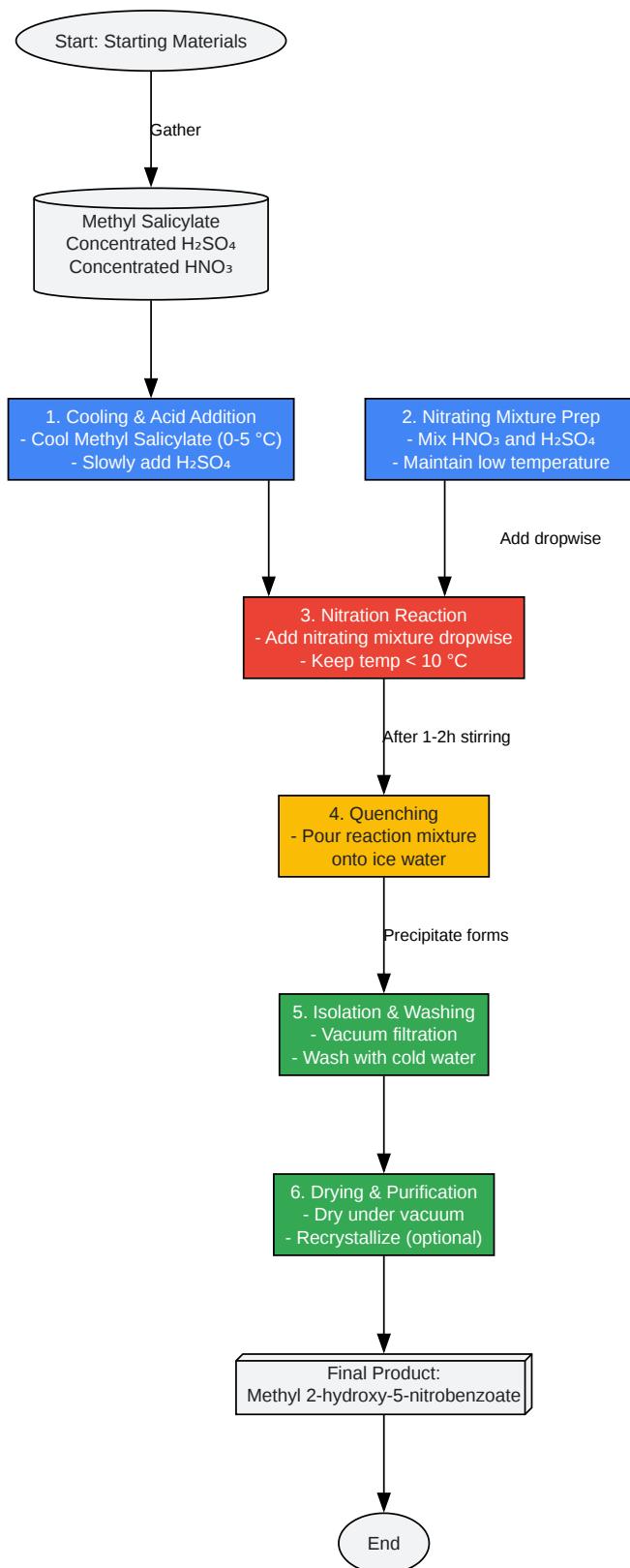
Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, add Methyl Salicylate. Place the flask in an ice bath and cool the contents to 0-5 °C with continuous stirring.
- Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled Methyl Salicylate. Maintain the temperature below 10 °C during this addition.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed slowly in an ice bath.
- Nitration Reaction: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of Methyl Salicylate over a period of 30-60 minutes. It is critical to ensure the temperature of the reaction mixture does not exceed 10 °C.[8]
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. A solid precipitate of **Methyl 2-hydroxy-5-nitrobenzoate** should form.[8]
- Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.
- **Drying:** Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude product.
- **Purification (Optional):** If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis of **Methyl 2-hydroxy-5-nitrobenzoate**.

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Caption: A flowchart of the synthetic pathway for **Methyl 2-hydroxy-5-nitrobenzoate**.

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